molecular formula C25H35NO B4934906 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide

3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide

Cat. No. B4934906
M. Wt: 365.6 g/mol
InChI Key: IPAXESYTGDRBAL-UHFFFAOYSA-N
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Description

3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide, also known as TIPP, is a synthetic compound that has gained attention in scientific research due to its potential use as an opioid receptor ligand. TIPP is a member of the phenylpiperazine family of compounds, which are known for their ability to interact with opioid receptors in the central nervous system.

Mechanism of Action

3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide acts as an agonist at delta opioid receptors, which are located in the central nervous system. Upon binding to these receptors, 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide activates downstream signaling pathways that lead to pain relief, mood modulation, and other physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide has potent analgesic effects in animal models of pain. 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide has also been shown to have antidepressant-like effects and to reduce anxiety in animal models. Additionally, 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide is its high affinity and selectivity for delta opioid receptors, which makes it a useful tool for studying the role of these receptors in pain modulation, mood regulation, and addiction. However, one limitation of 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide research. One area of interest is the development of 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide-based drugs for the treatment of pain, mood disorders, and addiction. Additionally, further research is needed to fully understand the mechanisms underlying 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide's effects and to optimize its pharmacological properties. Finally, 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide may have potential applications in the treatment of inflammatory diseases, and further research in this area is warranted.

Synthesis Methods

3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide can be synthesized using a variety of methods, including the reaction of 3-phenylbutyric acid with 2,4,6-triisopropylphenylhydrazine and subsequent coupling with an appropriate acid chloride. Other methods for 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide synthesis include the reaction of 3-phenylbutyric acid with 2,4,6-triisopropylphenyl isocyanate or the reaction of 3-phenylbutyric acid with 2,4,6-triisopropylphenylhydrazine followed by cyclization.

Scientific Research Applications

3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide has been studied for its potential as an opioid receptor ligand, specifically as a delta opioid receptor agonist. Delta opioid receptors are involved in pain modulation, mood regulation, and addiction. 3-phenyl-N-(2,4,6-triisopropylphenyl)butanamide has been shown to have a high affinity and selectivity for delta opioid receptors, making it a promising candidate for further research.

properties

IUPAC Name

3-phenyl-N-[2,4,6-tri(propan-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO/c1-16(2)21-14-22(17(3)4)25(23(15-21)18(5)6)26-24(27)13-19(7)20-11-9-8-10-12-20/h8-12,14-19H,13H2,1-7H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAXESYTGDRBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)NC(=O)CC(C)C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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